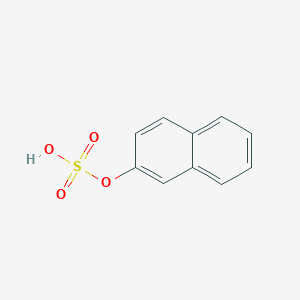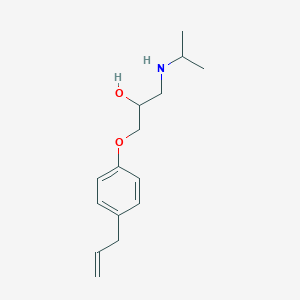
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)-, also known as Ipratropium bromide, is a medication used for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. It is a bronchodilator, which means it helps to open up the airways in the lungs, making it easier to breathe.
Mécanisme D'action
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide works by blocking the action of acetylcholine, a neurotransmitter that causes the muscles in the airways to contract. By blocking this action, 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide helps to relax the muscles in the airways, allowing them to open up and improve airflow.
Effets Biochimiques Et Physiologiques
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation in the airways, improve lung function, and decrease the production of mucus. In addition, 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide has also been shown to have a bronchodilatory effect, which helps to improve breathing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide in lab experiments is its well-established safety profile. It has been used for many years in the treatment of COPD and asthma, and its side effects are well-known and generally mild. However, one limitation of using 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide in lab experiments is that it may not be effective in all patients. Some patients may require higher doses or different medications to achieve maximum relief.
Orientations Futures
There are several future directions for research on 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide. One area of focus is the development of new formulations of the medication, such as inhalable powders or sprays, to improve its effectiveness and ease of use. In addition, researchers are also exploring the potential use of 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide in the treatment of other respiratory disorders, such as chronic bronchitis and emphysema. Finally, researchers are also investigating the underlying mechanisms of 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide's action, in order to develop new and more effective treatments for COPD and asthma.
In conclusion, 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide is a bronchodilator medication used for the treatment of COPD and asthma. It works by blocking the action of acetylcholine, which helps to relax the muscles in the airways and improve breathing. It has been extensively studied for its therapeutic effects, and is generally safe and well-tolerated. Future research directions include the development of new formulations of the medication, exploring its use in the treatment of other respiratory disorders, and investigating its underlying mechanisms of action.
Méthodes De Synthèse
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide can be synthesized by reacting 3-(4-(2-propenyl)phenoxy)-1,2-epoxypropane with isopropylamine in the presence of hydrobromic acid. The resulting product is then purified to obtain 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide.
Applications De Recherche Scientifique
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide has been extensively studied for its therapeutic effects in the treatment of COPD and asthma. It is often used in combination with other medications, such as beta-agonists, to provide maximum relief for patients. In addition, 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide has also been studied for its potential use in the treatment of other respiratory disorders, such as cystic fibrosis and bronchiectasis.
Propriétés
Numéro CAS |
13707-90-9 |
|---|---|
Nom du produit |
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- |
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
1-(propan-2-ylamino)-3-(4-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H23NO2/c1-4-5-13-6-8-15(9-7-13)18-11-14(17)10-16-12(2)3/h4,6-9,12,14,16-17H,1,5,10-11H2,2-3H3 |
Clé InChI |
PDUAYNIDLQOSGX-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC=C)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)CC=C)O |
Synonymes |
4-allylphenoxypropanolamine H 64-52 H 64-52, (+-)-isomer H 64-52, hydrochloride H 64-52, hydrochloride, (+)-isomer H 64-52, hydrochloride, (+-)-isomer H 64-52, hydrochloride, (-)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




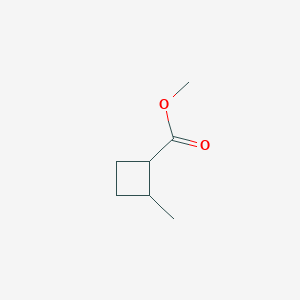




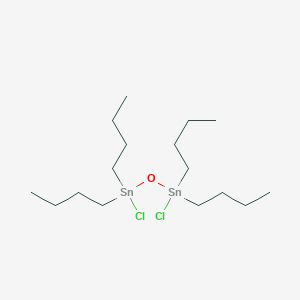
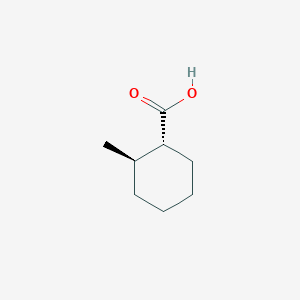
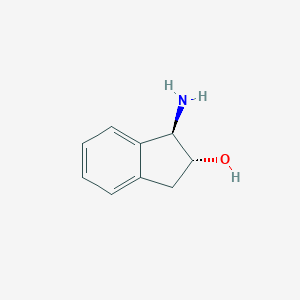
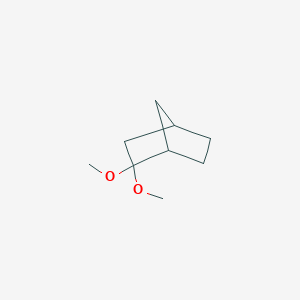
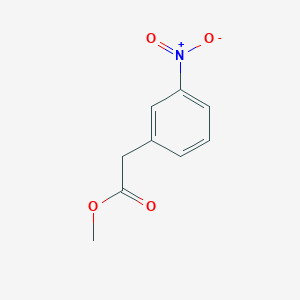
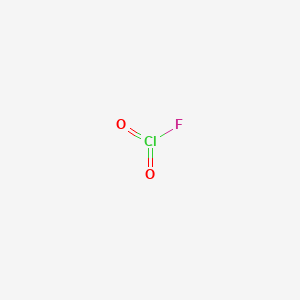
![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)
